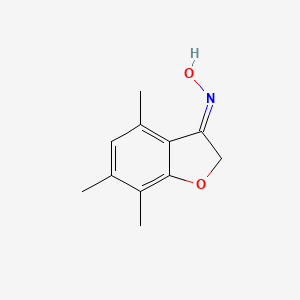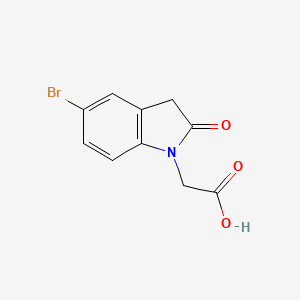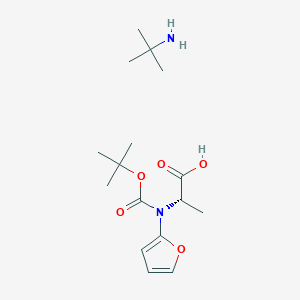
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide
Overview
Description
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide, also known as DMPPE, is a novel benzamide derivative that can be used in a variety of scientific research applications. It is a synthetic compound that has been used in various biochemical and physiological studies, and its properties make it a promising tool for lab experiments. In
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of several enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, this compound has been shown to reduce the expression of certain proteins and to interfere with the signaling pathways of certain cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound can inhibit the activity of several enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, in vivo studies have shown that this compound can reduce the expression of certain proteins and can interfere with the signaling pathways of certain cells. Furthermore, this compound has been shown to have anti-cancer properties in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide in lab experiments is its ability to inhibit the activity of several enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, this compound has been shown to reduce the expression of certain proteins and to interfere with the signaling pathways of certain cells. Furthermore, this compound has been shown to have anti-cancer properties in animal models. However, this compound has some limitations, such as its relatively low solubility in water and its potential to cause toxicity in some organisms.
Future Directions
There are several potential future directions for research involving N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide. First, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Second, more research could be done to improve the solubility of this compound in water, which would make it easier to use in lab experiments. Third, further studies could be conducted to explore the potential use of this compound as an anti-cancer agent. Finally, more research could be done to evaluate the potential toxicity of this compound in various organisms.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide has been used in various scientific research applications, such as drug delivery systems, enzyme inhibitors, and other biological studies. It has been used as a substrate for several enzymes, such as cytochrome P450 and monoamine oxidase, and has also been studied for its potential use as an anti-cancer agent. Furthermore, this compound has been used in the development of new drug delivery systems, such as liposomes and nanoparticles.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17-11-12-18(2)22(15-17)24-23(25)19-7-6-10-21(16-19)27-14-13-26-20-8-4-3-5-9-20/h3-12,15-16H,13-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFPWHULQGOANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)


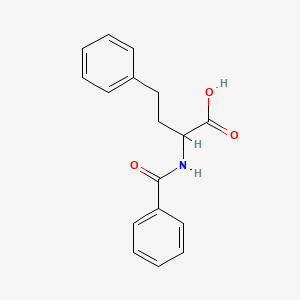

amine](/img/structure/B3162757.png)


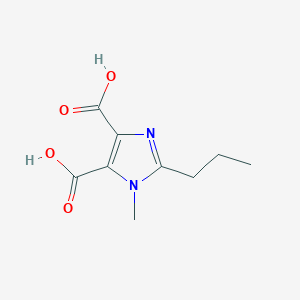

![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)
